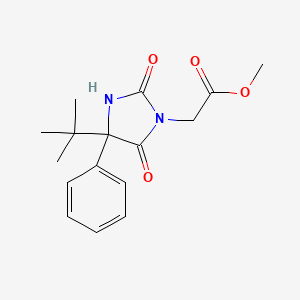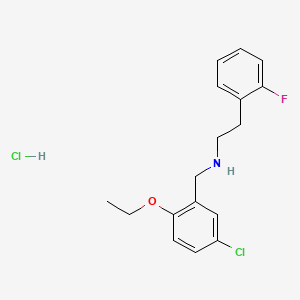![molecular formula C22H27N3O6S B4178194 ethyl 4-[(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B4178194.png)
ethyl 4-[(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetyl]-1-piperazinecarboxylate
Descripción general
Descripción
The compound “ethyl 4-[(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetyl]-1-piperazinecarboxylate” is a chemical compound with the linear formula C16H17NO4S . It has a molecular weight of 319.382 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
This compound serves as a precursor in the synthesis of various pharmaceutical drugs. The sulfonyl and piperazine components are common in many therapeutic agents. For instance, piperazine derivatives are known for their antihistaminic properties, as seen in drugs like clemizole . The sulfonyl group is a feature in certain anti-inflammatory and antibacterial medications, indicating the potential use of this compound in developing new treatments with these activities.
Antimicrobial Research
The presence of the 3-methylphenyl moiety suggests potential antimicrobial properties. Research into similar structures has shown effectiveness against a range of microbial pathogens. This compound could be a candidate for the development of new antimicrobial agents, particularly in the fight against antibiotic-resistant strains .
Cancer Therapeutics
Compounds with a sulfonyl group, such as this one, are often explored for their antitumor activities. They can serve as synthetic intermediates in the creation of chemotherapeutic agents. The structural complexity of this compound provides multiple points of modification, which is crucial in designing drugs with specific actions against cancer cells .
Enzyme Inhibition Studies
The piperazine ring is a common scaffold in enzyme inhibitors. This compound could be utilized in the design of enzyme inhibitors that have applications in treating diseases like Alzheimer’s, where enzyme malfunction plays a role. The specificity of the enzyme-targeting action can be fine-tuned by modifying the sulfonyl and piperazine components .
Neurological Disorder Research
Derivatives of piperazine are known to interact with various neurotransmitter systems, which makes them valuable in neurological disorder research. This compound could be used to synthesize molecules that modulate neurotransmitter activity, potentially leading to new treatments for conditions such as depression, anxiety, and schizophrenia .
Material Science
The chemical structure of this compound suggests potential applications in material science, particularly in the synthesis of novel polymers or as a crosslinking agent to enhance the properties of existing materials. The sulfonyl group could impart thermal stability, while the piperazine might contribute to flexibility and durability .
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 4-[2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-3-30-22(27)25-13-11-24(12-14-25)21(26)16-31-19-7-9-20(10-8-19)32(28,29)23-18-6-4-5-17(2)15-18/h4-10,15,23H,3,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSSABGYZHUDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetyl]piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4',4',6'-trimethyl-8'-(3,4,5-trimethoxybenzoyl)-1,4-dihydro-4'H-spiro[3,1-benzoxazine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4178113.png)
![4-tert-butyl-N-[1-(2-furylmethyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzamide](/img/structure/B4178117.png)
![1-[(4-bromophenyl)sulfonyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4178125.png)
![ethyl 3-methyl-6-(4-morpholinyl)-1-phenyl-4-(trifluoromethyl)-1,4-dihydropyrazolo[4,3-e][1,3]oxazine-4-carboxylate](/img/structure/B4178130.png)


![1-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B4178155.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide](/img/structure/B4178162.png)
amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4178168.png)
![N-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4178179.png)
![1-(cyclopentylamino)-3-[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-2-propanol hydrochloride](/img/structure/B4178186.png)
![4'-ethyl 3-methyl 2-amino-5'-(2-ethoxy-2-oxoethyl)-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-3,4'-dicarboxylate](/img/structure/B4178195.png)
![N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide](/img/structure/B4178196.png)
![4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide](/img/structure/B4178215.png)